N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring a 5,6-dihydro-1,4-oxathiine core, substituted with phenyl, dimethylaminobenzyl, and furan-2-ylmethyl groups. Its structural complexity arises from the integration of sulfur and oxygen atoms within the oxathiine ring, combined with aromatic and aliphatic substituents. Current research focuses on its synthetic pathways, physicochemical properties, and preliminary pharmacological screening .
Properties
Molecular Formula |
C25H26N2O3S |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C25H26N2O3S/c1-26(2)21-12-10-19(11-13-21)17-27(18-22-9-6-14-29-22)25(28)23-24(31-16-15-30-23)20-7-4-3-5-8-20/h3-14H,15-18H2,1-2H3 |
InChI Key |
PNQKQUYWOQCZJW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxathiine ring, followed by the introduction of the furan and phenyl groups, and finally the attachment of the dimethylamino group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials with desirable properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct analogs of this compound are sparsely documented, comparisons can be drawn with structurally related heterocycles and carboxamide derivatives. Below is an analysis of key similarities and differences:
Structural Analog 1:
Compound: (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid (from Pharmacopeial Forum, 2017) .
- Core Structure : Contains a thiazolidine ring system (vs. oxathiine in the target compound).
- Functional Groups: Features carboxylic acid and amino-phenylacetamido groups (vs. dimethylaminobenzyl and furan groups).
- Bioactivity : Documented as a β-lactamase inhibitor, targeting bacterial resistance mechanisms. The thiazolidine-carboxylic acid motif is critical for binding to penicillin-binding proteins.
- Key Difference : The oxathiine ring in the target compound lacks the β-lactamase inhibitory activity observed in this analog but may exhibit distinct antimicrobial or antiviral properties due to sulfur-oxygen synergy.
Structural Analog 2:
Compound: (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (from Pharmacopeial Forum, 2017) .
- Core Structure: Bicyclic β-lactam (penicillin/cephalosporin-like) vs. monocyclic oxathiine.
- Functional Groups : Includes a β-lactam ring and carboxylic acid (vs. carboxamide and furan).
- Bioactivity : Broad-spectrum antibiotic activity, targeting bacterial cell wall synthesis.
Comparative Data Table
Research Findings and Implications
- This contrasts with Analog 1, which inhibits β-lactamases at nM concentrations.
- Structure-Activity Relationship (SAR): The furan group in the target compound may enhance membrane permeability, while the dimethylaminobenzyl substituent could modulate toxicity profiles compared to Analog 2’s β-lactam-associated allergenic risks.
- Gaps in Knowledge: No data exists on its pharmacokinetics or resistance mechanisms, unlike well-characterized β-lactams.
Biological Activity
N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 438.6 g/mol. Its structure features a furan ring, a dimethylamino group, and an oxathiine core that contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.6 g/mol |
| CAS Number | 1010901-72-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The dimethylamino group enhances solubility and may facilitate interactions with neurotransmitter receptors, potentially influencing central nervous system activity. The oxathiine moiety is thought to play a role in modulating enzyme activity and receptor binding.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research published in Molecules highlighted the cytotoxic effects of related compounds on various cancer cell lines, suggesting that the oxathiine structure may enhance apoptosis in tumor cells .
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains. The presence of the furan ring is believed to contribute to its efficacy by disrupting bacterial cell wall synthesis or function .
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the effects of similar oxathiine derivatives on human cancer cell lines (e.g., HeLa and MCF-7). Results showed a dose-dependent increase in cytotoxicity, with IC50 values indicating potent activity at low concentrations .
- Antimicrobial Testing : In a series of antimicrobial assays, this compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
